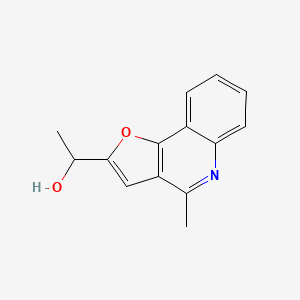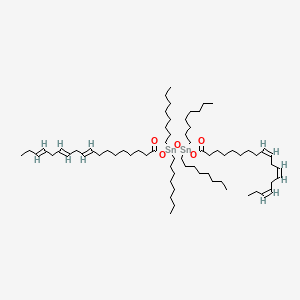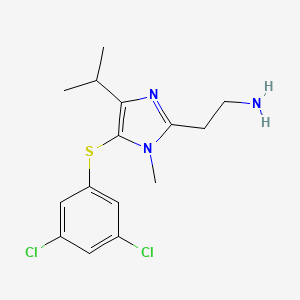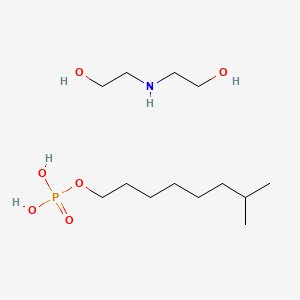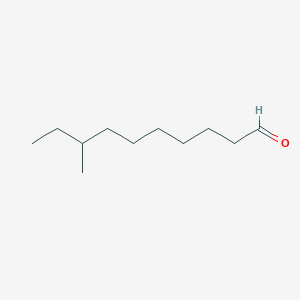
8-Methyldecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyldecanal is an organic compound with the molecular formula C11H22O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive aroma and is found naturally in certain citrus fruits, such as yuzu (Citrus junos) and Australian finger lime (Citrus australasica) . It is widely used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound often begins with 6-chloro-1-hexanol.
Hydroxyl Protection: The hydroxyl group of 6-chloro-1-hexanol is protected using dihydropyran catalyzed by para-toluene sulfonic acid, forming 6-chloro-hexyl tetrahydropyran ether.
Grignard Reaction: The protected compound reacts with magnesium turnings to form a Grignard reagent, which then reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether.
Deprotection: The protecting group is removed under acidic conditions to generate 8-methyl-1-decyl alcohol.
Oxidation: Finally, 8-methyl-1-decyl alcohol is oxidized using 2,2,6,6-tetramethylpiperidinyloxy to produce this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common raw materials, mild reaction conditions, and high-yielding steps to ensure cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-methyl-1-decanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridine chlorochromate (PCC) or 2,2,6,6-tetramethylpiperidinyloxy.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 8-Methyldecanoic acid.
Reduction: 8-Methyl-1-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
8-Methyldecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Its enantiomers are studied for their distinct olfactory properties and their roles in natural products.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is a key ingredient in the flavor and fragrance industry, used in the formulation of perfumes, food flavors, and other scented products
Mecanismo De Acción
The mechanism of action of 8-Methyldecanal primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparación Con Compuestos Similares
6-Methyloctanal: Another aldehyde with a similar structure, found in yuzu essential oil.
Decanal: A straight-chain aldehyde with a similar molecular weight but lacking the methyl group at the 8th position.
Nonanal: A shorter aldehyde with nine carbon atoms.
Uniqueness: 8-Methyldecanal is unique due to its branched structure and the presence of the methyl group at the 8th position, which imparts distinct olfactory properties. Its enantiomers also exhibit different scent characteristics, making it valuable in the fragrance industry .
Propiedades
Número CAS |
127793-88-8 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
8-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-11(2)9-7-5-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
Clave InChI |
VXUUJYSSICSSIX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCC=O |
Densidad |
0.879-0.919 (20 °) |
Descripción física |
colorless liquid/ citrus/green odor |
Solubilidad |
very slightly soluble Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





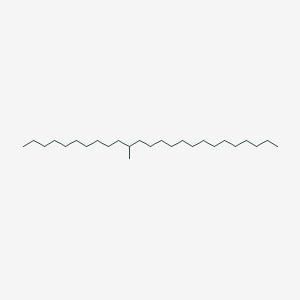


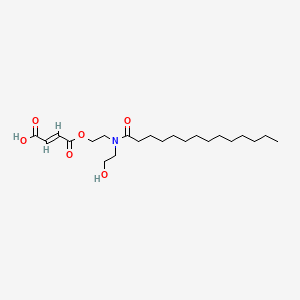
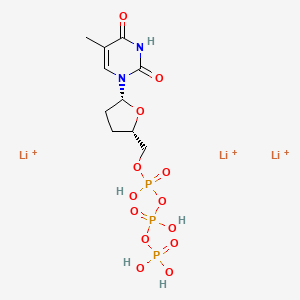
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
